molecular formula C9H11F3O2 B12439346 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone

2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone

Cat. No.: B12439346
M. Wt: 208.18 g/mol
InChI Key: URIKKASMRLYFNU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and hydroxycycloheptenyl groups in its structure makes it a valuable compound in various scientific and industrial applications. Its molecular formula is C9H11F3O2, and it is often used in research due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone typically involves the reaction of cycloheptene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Cycloheptene} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxycycloheptenyl group may form hydrogen bonds with specific amino acid residues, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
  • 1-Trifluoroacetyl piperidine
  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone is unique due to its hydroxycycloheptenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11F3O2

Molecular Weight

208.18 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethylidene)cycloheptan-1-one

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h14H,1-5H2

InChI Key

URIKKASMRLYFNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C(F)(F)F)O)C(=O)CC1

Origin of Product

United States

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